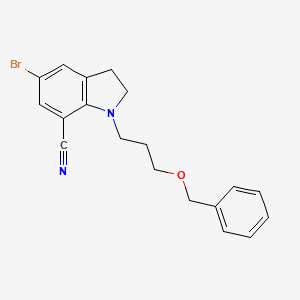
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5th position, a phenylmethoxypropyl group at the 1st position, and a carbonitrile group at the 7th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Phenylmethoxypropyl Group: This step involves the alkylation of the indole nitrogen with 3-phenylmethoxypropyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the corresponding aldehyde with a cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions of indole derivatives with various biological targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5-Bromo-1-(3-methoxypropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylpropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylmethoxyethyl)-2,3-dihydroindole-7-carbonitrile
Uniqueness
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile is unique due to the presence of the phenylmethoxypropyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C19H19BrN2O |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C19H19BrN2O/c20-18-11-16-7-9-22(19(16)17(12-18)13-21)8-4-10-23-14-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,14H2 |
InChIキー |
TVAHJONATMXMCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=C(C=C2C#N)Br)CCCOCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


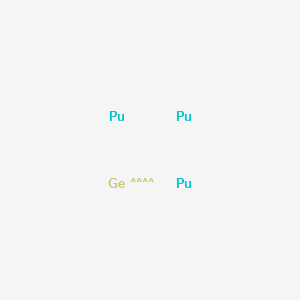
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
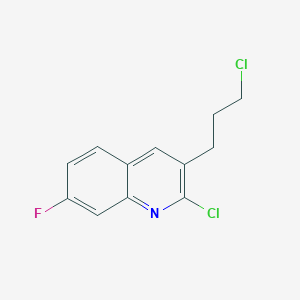
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)
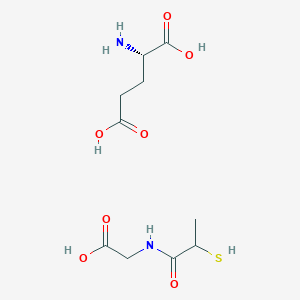
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
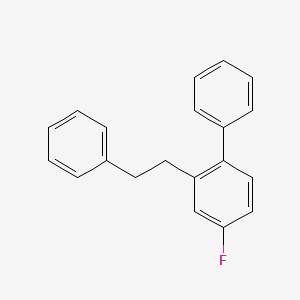
![4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
